molecular formula C17H19NO2S B1435941 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine CAS No. 2098786-35-5

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Cat. No. B1435941
M. Wt: 301.4 g/mol
InChI Key: XWOTZCDVQAKOAY-UHFFFAOYSA-N
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Description

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, also known as 10-[2-(2-methoxyethoxy)ethyl]-10H-phenothiazine, is an organic compound that belongs to the phenothiazines family. It is a heterocyclic aromatic compound containing a sulfur and nitrogen atoms in its structure. 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine has been used in a variety of scientific research applications, including organic synthesis, drug design, and biochemistry.

Scientific Research Applications

1. Applications in Energy Storage

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, a phenothiazine derivative, has been explored for its potential in energy storage applications. In a study, new phenothiazine derivatives, including ones related to the specified compound, showed promising results as two-electron donors miscible with nonaqueous electrolytes. This property is crucial for the development of high-concentration redox electrolytes in nonaqueous redox flow batteries (Attanayake et al., 2019).

2. Anticancer Properties

Research on phenothiazine derivatives, closely related to 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, has shown significant activity against breast cancer cell lines. The study synthesized and evaluated various phenothiazine derivatives for their anticancer effects, demonstrating the potential of these compounds in cancer treatment (Ahmed et al., 2018).

3. Potential in Antimicrobial and Antioxidant Applications

A series of novel urea derivatives of 10H-phenothiazine, including compounds structurally related to 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, were synthesized and evaluated for their antimicrobial, antitubercular, antioxidant, and anticancer activities. These compounds showed moderate to significant antibacterial and antifungal activity, indicating their potential in antimicrobial applications (Rajasekaran & Devi, 2012).

4. Applications in Material Science and Biochemistry

Phenothiazine derivatives, including the subject compound, have gained popularity in material science and biochemistry. They are known for their electron donor properties with a low oxidation potential, making them suitable for various applications, including as markers for proteins and DNA. This versatility highlights the wide range of applications of these compounds in different scientific fields (Narule et al., 2015).

5. Application in Detecting Heavy Metal Ions

Phenothiazine-based chemosensors, structurally related to the specified compound, have been developed for the detection of heavy metal ions, such as mercury. These sensors demonstrate high selectivity and sensitivity, proving useful in environmental monitoring and analysis (Govindasamy et al., 2021).

properties

IUPAC Name

10-[2-(2-methoxyethoxy)ethyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-19-12-13-20-11-10-18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOTZCDVQAKOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AH Quinn, KM Ripley, NJ Matteucci… - Electrochemical …, 2022 - iopscience.iop.org
Nonaqueous redox flow batteries (NAqRFBs) remain an intriguing storage concept, but further improvements in performance and durability are needed to determine viability. An …
Number of citations: 3 iopscience.iop.org
J Back, G Kwon, JE Byeon, H Song… - ACS applied materials …, 2020 - ACS Publications
Non-aqueous all organic redox flow batteries (NORFBs) are one of the promising options for large-scale renewable energy storage systems owing to their scalability with energy and …
Number of citations: 22 pubs.acs.org
A Ramar, FM Wang, R Foeng, R Hsing - Journal of Power Sources, 2023 - Elsevier
Redox flow battery (RFB) systems have been developed to meet both the high-capacity energy storage demands and the safety concerns associated with the commonly used lithium ion …
Number of citations: 5 www.sciencedirect.com
H Song, E Pietrasiak, E Lee - Accounts of Chemical Research, 2022 - ACS Publications
Conspectus Persistent radicals are potential building blocks of novel materials in many fields. Recently, highly stable persistent radicals are considered to be within reach, thanks to …
Number of citations: 16 pubs.acs.org
C Clegg - 2022 - dalspace.library.dal.ca
Organic redox flow batteries (ORFB)s are a promising energy storage technology that may facilitate the grid-integration of renewable energy. ORFB development is challenged by poor …
Number of citations: 1 dalspace.library.dal.ca
MC Willis - TCIMail, 2018 - tcichemicals.com
The bis-adduct of DABCO with sulfur dioxide, DABSO, has been shown to function as an effective surrogate for gaseous sulfur dioxide. DABSO is a stable, solid reagent. The use of …
Number of citations: 4 www.tcichemicals.com

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